molecular formula C17H22BrNO2 B2484243 3-(2-bromophenyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one CAS No. 2191213-29-1

3-(2-bromophenyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one

Cat. No.: B2484243
CAS No.: 2191213-29-1
M. Wt: 352.272
InChI Key: XMUCEMIMANYHNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-bromophenyl)-1-{3-methoxy-8-azabicyclo[321]octan-8-yl}propan-1-one is a complex organic compound featuring a bromophenyl group and a methoxy-azabicyclo octane structure

Scientific Research Applications

3-(2-bromophenyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one typically involves multiple steps, starting with the formation of the azabicyclo octane core. This can be achieved through a double Michael addition of carbon nucleophiles to cyclic dienones . The reaction proceeds with yields ranging from 42% to 96%, depending on the specific conditions and reagents used .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action for 3-(2-bromophenyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one involves its interaction with specific molecular targets and pathways. The azabicyclo octane structure is known to interact with various biological receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    8-azabicyclo[3.2.1]octane derivatives: These compounds share the azabicyclo octane core and exhibit similar biological activities.

    Tropane alkaloids: Structurally related to the azabicyclo octane compounds, tropane alkaloids are known for their pharmacological properties.

Uniqueness

3-(2-bromophenyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one is unique due to the presence of the bromophenyl and methoxy groups, which can influence its reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(2-bromophenyl)-1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO2/c1-21-15-10-13-7-8-14(11-15)19(13)17(20)9-6-12-4-2-3-5-16(12)18/h2-5,13-15H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUCEMIMANYHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.